molecular formula C8H8NO3P B3153074 (4-cyanophenyl)methylphosphonic Acid CAS No. 75001-24-0

(4-cyanophenyl)methylphosphonic Acid

Cat. No. B3153074
CAS RN: 75001-24-0
M. Wt: 197.13 g/mol
InChI Key: BWOBUEFDJCJUMO-UHFFFAOYSA-N
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Description

“(4-Cyanophenyl)methylphosphonic Acid” (CAS# 75001-24-0) is a useful research chemical . It has a molecular weight of 197.13 and a molecular formula of C8H8NO3P . The IUPAC name for this compound is (4-cyanophenyl)methylphosphonic acid .


Molecular Structure Analysis

The molecular structure of “(4-Cyanophenyl)methylphosphonic Acid” can be represented by the canonical SMILES string: C1=CC(=CC=C1CP(=O)(O)O)C#N . This indicates that the compound contains a cyanophenyl group attached to a methylphosphonic acid group.


Physical And Chemical Properties Analysis

“(4-Cyanophenyl)methylphosphonic Acid” has a molecular weight of 197.13 . It has a topological polar surface area of 81.3 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

  • Analytical Chemistry :

    • Tørnes & Johnsen (1989) developed a method for isolating decomposition products of nerve agents, including methylphosphonic acids, from environmental samples using gas chromatography (Tørnes & Johnsen, 1989).
    • Valdez, Leif, & Alcaraz (2016) presented a method for methylation of phosphonic acids related to chemical warfare agents, facilitating their detection and identification via gas chromatography-mass spectrometry (Valdez, Leif, & Alcaraz, 2016).
    • Xu et al. (2008) explored a method for extracting nerve agent degradation products, including methylphosphonic acid, from aqueous samples for analysis by capillary electrophoresis (Xu et al., 2008).
  • Organic Synthesis and Medicinal Chemistry :

    • Khomich et al. (2017) investigated the reaction of carbonyl diphosphonic acid with hydroxylamine, shedding light on the properties of methylenediphosphonic acid derivatives (Khomich et al., 2017).
    • Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methylphosphonates, which have potential antiviral activity (Luo et al., 2012).
  • Materials Science :

    • Okamoto, Yoshida, & Takamuku (1988) studied the photochemical reaction of [4(4'-alkoxybenzoyl)phenyl]methylphosphonic acids, finding applications in photo-degradable surfactants (Okamoto, Yoshida, & Takamuku, 1988).
  • Environmental Monitoring :

    • Ashley et al. (1999) developed a method for detecting methylphosphonic acid, a degradation product of chemical warfare agents, which is crucial for environmental monitoring and safety (Ashley et al., 1999).

Future Directions

Phosphonic acids, including “(4-Cyanophenyl)methylphosphonic Acid”, have a wide range of applications in various fields such as chemical biology, medicine, materials, and others . Therefore, research into the properties and potential applications of these compounds is likely to continue in the future.

properties

IUPAC Name

(4-cyanophenyl)methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8NO3P/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOBUEFDJCJUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-cyanophenyl)methylphosphonic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-cyanophenyl)methylphosphonic Acid
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Reactant of Route 4
(4-cyanophenyl)methylphosphonic Acid
Reactant of Route 5
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Reactant of Route 6
(4-cyanophenyl)methylphosphonic Acid

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